Mivazerol

Vue d'ensemble

Description

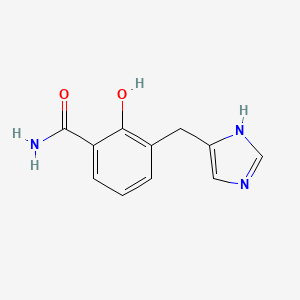

Mivazerol est un agoniste sélectif des récepteurs alpha-2 adrénergiques. Il est principalement utilisé dans le domaine médical pour prévenir les événements cardiaques indésirables chez les patients périopératoires atteints ou à risque de maladie coronarienne . La formule chimique du composé est C11H11N3O2, et sa masse molaire est de 217,22 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Mivazerol peut être synthétisé par un procédé en plusieurs étapes impliquant la formation du cycle imidazole et la fixation ultérieure à la structure du benzamide. La synthèse implique généralement :

- Formation du cycle imidazole à partir de précurseurs appropriés.

- Couplage du cycle imidazole avec un dérivé de benzamide dans des conditions contrôlées.

Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance (CLHP) pour assurer la pureté et la cohérence . Le processus est optimisé pour minimiser les impuretés et maximiser le rendement.

Analyse Des Réactions Chimiques

Types de Réactions : Mivazerol subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.

4. Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs alpha-2 adrénergiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

Médecine : Principalement utilisé pour prévenir l’infarctus du myocarde chez les patients périopératoires. Il est également étudié pour son utilisation potentielle dans le traitement d’autres affections cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs alpha-2 adrénergiques.

Applications De Recherche Scientifique

Mivazerol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study alpha-2 adrenergic receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Primarily used to prevent myocardial infarction in perioperative patients. It is also studied for its potential use in treating other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals targeting alpha-2 adrenergic receptors.

Mécanisme D'action

Mivazerol exerce ses effets en se liant sélectivement aux récepteurs alpha-2 adrénergiques. Cette liaison réduit la libération de norépinéphrine et diminue l’activité du système nerveux sympathique . L’action du composé entraîne une réduction de la fréquence cardiaque et de la demande d’oxygène myocardique, ce qui contribue à prévenir l’ischémie et l’infarctus du myocarde .

Comparaison Avec Des Composés Similaires

Mivazerol est comparé à d’autres agonistes des récepteurs alpha-2 adrénergiques tels que la clonidine et la dexmédétomidine . Bien que les trois composés réduisent la fréquence cardiaque, this compound est unique en ce qu’il ne diminue pas de manière significative la pression artérielle . Cela le rend particulièrement utile dans les contextes périopératoires où le maintien d’une pression artérielle stable est crucial.

Composés Similaires :

- Clonidine

- Dexmédétomidine

- Guanfacine

La spécificité de this compound pour les récepteurs alpha-2 adrénergiques et son impact minimal sur la pression artérielle mettent en évidence son potentiel thérapeutique unique .

Activité Biologique

Mivazerol is a selective alpha-2 adrenergic receptor agonist that has garnered attention for its potential applications in cardiovascular medicine and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for therapeutic use.

This compound's primary mechanism involves its interaction with alpha-2 adrenergic receptors, which are G protein-coupled receptors located in various tissues, including the central nervous system (CNS) and cardiovascular system. Activation of these receptors leads to:

- Inhibition of norepinephrine release : this compound reduces the availability of post-ganglionic norepinephrine, which can blunt cardiovascular responses during surgical stress .

- Modulation of neurotransmitter release : In vitro studies indicate that this compound can inhibit potassium chloride (KCl)-stimulated neurotransmitter release, particularly glutamate and aspartate, in hippocampal preparations . This suggests potential neuroprotective effects.

European this compound Trial (EMIT)

One of the most significant studies on this compound is the European this compound Trial (EMIT), which investigated its effects on patients undergoing non-cardiac surgery. Key findings include:

- Study Design : The trial was a double-blind, randomized placebo-controlled study involving 2,854 patients across 61 centers in Europe .

- Outcomes : this compound did not significantly reduce the rates of myocardial infarction or cardiac death in the overall population. However, a subgroup analysis revealed that it was associated with a reduced incidence of cardiac events in patients undergoing high-risk vascular surgery (risk ratio [RR] for cardiac death: 0.33; P = 0.017) .

Additional Research Insights

- Bradycardia Effects : In animal models, this compound has been shown to decrease heart rate in both normothermic and mildly hypothermic conditions, indicating its potential utility in managing bradycardia during surgical procedures.

- Neuroprotective Potential : Studies have suggested that this compound may offer protective effects against ischemic damage by modulating neurotransmitter release in the CNS, which could be beneficial during perioperative care .

Comparative Biological Activity

This compound's specificity for alpha-2 adrenergic receptors distinguishes it from other adrenergic agents. A comparison of its effects with other compounds reveals:

Case Studies

- Case Study on Bradycardia : A study involving pentobarbital-anesthetized rats showed that this compound effectively decreased heart rate in response to surgical stress, suggesting its role in managing perioperative bradycardia.

- Neurotransmitter Release Study : Research indicated that at selective doses, this compound inhibited KCl-induced glutamate release in hippocampal tissue but had no significant effect on spinal cord preparations, highlighting its targeted action within specific CNS regions .

Propriétés

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHGFJMGWQXPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154782 | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125472-02-8 | |

| Record name | Mivazerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivazerol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVAZEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.